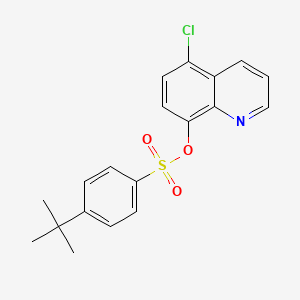

5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential as a useful reagent in biochemical and physiological studies.

科学的研究の応用

Catalysis and Asymmetric Hydrogenation

The study by Imamoto et al. (2012) discusses the use of tert-butylmethylphosphino groups in ligands for rhodium-catalyzed asymmetric hydrogenation. This process is significant in preparing chiral pharmaceutical ingredients, and the ligands demonstrate excellent enantioselectivities and high catalytic activities in hydrogenating functionalized alkenes, such as dehydroamino acid derivatives and enamides (Imamoto et al., 2012).

Quinol Ester Reactions

Research by Novak et al. (2007) examines quinol esters and sulfonamides as potential precursors to 4-alkylaryloxenium ions, which are key intermediates in various chemical reactions. This study provides insight into the behaviors and reactions of these compounds, which may include derivatives of 5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate (Novak et al., 2007).

Tautomerism and Structural Studies

Gómez et al. (2013) explored the tautomerism in quinoxalines derived from the 1,4-naphthoquinone nucleus, including the study of derivatives like this compound. This research provides valuable insights into the molecular structures and tautomerism of such compounds, which are crucial in understanding their chemical properties and potential applications (Gómez et al., 2013).

Receptor Binding and Pharmacological Characterization

Hinschberger et al. (2003) discuss the synthesis and evaluation of benzo[h][1,6]naphthyridine and azepino[3,2-c]quinoline derivatives for their affinity on the 5-HT(4) receptors. This research highlights the importance of various substituents on aromatic rings, including potentially this compound, in determining the affinity and selectivity of compounds for specific receptors (Hinschberger et al., 2003).

Hydrogen-Bonding and Protonation in Electrochemistry

Gupta and Linschitz (1997) studied the role of hydrogen-bonding and protonation in the electrochemistry of quinones in various solvents. This research is relevant to understanding the electrochemical behavior of compounds like this compound, particularly in their redox reactions and potential applications in electrochemical sensors or devices (Gupta & Linschitz, 1997).

作用機序

Target of Action

The compound contains a quinolyl group, which is a common structural motif in many biologically active molecules. Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The exact mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, altering the enzyme’s activity. If the target is a receptor, the compound might act as an agonist or antagonist, modulating the receptor’s signaling .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways might be affected. Given the structural features of the compound, it could potentially interfere with pathways involving its targets .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical properties, including its solubility, stability, and size. The tert-butyl group in the compound might increase its lipophilicity, potentially affecting its absorption and distribution .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular processes, leading to changes in cell function or viability .

Action Environment

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s stability or activity might be affected by the pH of its environment .

特性

IUPAC Name |

(5-chloroquinolin-8-yl) 4-tert-butylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c1-19(2,3)13-6-8-14(9-7-13)25(22,23)24-17-11-10-16(20)15-5-4-12-21-18(15)17/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKHUYWJWQXESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]acetamide](/img/structure/B2935329.png)

![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2935344.png)

![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2935346.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2935347.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B2935350.png)

![3-{[2-(2,5-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2935351.png)